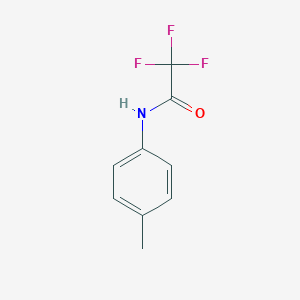

2,2,2-trifluoro-N-(4-methylphenyl)acetamide

Übersicht

Beschreibung

Synthesis Analysis

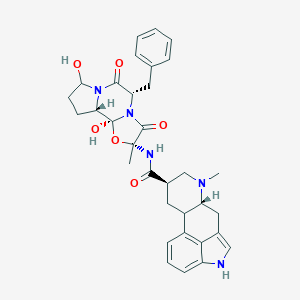

The synthesis of 2,2,2-trifluoro-N-(4-methylphenyl)acetamide involves several chemical processes and reactions. One approach involves the direct fluorination of the sodium salt of perfluoro-[N-(4-pyridyl)-acetamide], which can fluorinate various substrates under mild conditions (Banks, Besheesh, & Tsiliopoulos, 1996). Additionally, the synthesis and crystal structure characterization of compounds with similar structures indicate the complexity and precision required in the synthesis process (Gonghua Pan, Zhang, Wang, & Xia, 2016).

Molecular Structure Analysis

Molecular structure analysis through techniques such as X-ray crystallography reveals the intricate details of the compound's configuration, including intermolecular hydrogen bonds and the orientation of fluorine atoms (Gonghua Pan et al., 2016). These structural features are critical for understanding the compound's reactivity and potential interactions with other molecules.

Chemical Reactions and Properties

The chemical reactivity of 2,2,2-trifluoro-N-(4-methylphenyl)acetamide is influenced by its molecular structure. The presence of trifluoro groups and the acetamide moiety suggests potential for various chemical reactions, such as substitutions and additions, given the compound's electrophilic character. Studies on similar compounds provide insights into possible reactions and the role of the trifluoroacetamide group in electrophilic fluorination reactions (Banks et al., 1996).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Crystal Structure and Synthesis : The synthesis of compounds closely related to 2,2,2-trifluoro-N-(4-methylphenyl)acetamide, such as (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide, has been documented. The characterization through NMR, HRMS, and X-ray crystallography revealed interesting intermolecular hydrogen bonds and the presence of disordered atoms in the crystal structure, indicating the compound's intricate molecular interactions (Pan et al., 2016).

- Dynamic Stereochemistry : Research into N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]-acetamide demonstrated the compound's dynamic stereochemistry, explored through NMR and X-ray diffraction. This study underscores the versatility and complexity of fluorinated compounds in stereochemical applications (Negrebetsky et al., 2008).

Physical and Chemical Properties

- Influence of Substitution on Solid State Geometry : The effect of meta-substitution on the solid-state geometry of similar compounds, such as N-(arylmethyl)-2,2,2-trichloroacetamides, has been explored. These studies provide insights into how substitution affects crystal parameters and molecular structure (Gowda et al., 2007).

- Photoreactions and Solvent Effects : Investigations into the photoreactions of related compounds in different solvents have highlighted the impact of the solvent environment on chemical behavior, offering valuable information for designing light-sensitive pharmaceuticals and materials (Watanabe et al., 2015).

Applications in Drug Development and Materials Science

- Novel Syntheses and Applications : Research into new methodologies for synthesizing fluorinated compounds, including those related to 2,2,2-trifluoro-N-(4-methylphenyl)acetamide, reveals their potential applications in developing new materials and pharmaceuticals. For example, the efficient regeneration of certain functional groups from O-nethyl acetimidate under acidic conditions demonstrates the innovative approaches to manipulating fluorinated compounds for specific applications (Orlova et al., 2009).

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-6-2-4-7(5-3-6)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLLHJULQYAUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188538 | |

| Record name | Acetamide, 2,2,2-trifluoro-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoro-N-(4-methylphenyl)acetamide | |

CAS RN |

350-96-9 | |

| Record name | Acetamide, 2,2,2-trifluoro-N-(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC87411 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2,2,2-trifluoro-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)

![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)